Product packaging for 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one(Cat. No.:CAS No. 45990-86-1)

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

Cat. No.: B7781635
CAS No.: 45990-86-1
M. Wt: 168.15 g/mol
InChI Key: PKLPQOJFHFGVBS-UHFFFAOYSA-N
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Description

Contextualization within Pyrone Chemical Structures

Pyrones, or pyranones, are a class of heterocyclic compounds characterized by an unsaturated six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.orgwikipedia-on-ipfs.org There are two primary isomers of pyrone, distinguished by the position of the carbonyl group: 2-pyrone (α-pyrone) and 4-pyrone (γ-pyrone). wikipedia.orgwikipedia-on-ipfs.org The 2-pyrone structure is essentially a lactone (a cyclic ester), while the 4-pyrone structure is an ether-ketone. wikipedia.orgresearchgate.net

3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is a derivative of the 2-pyrone ring system. researchgate.netmdpi.com Its core structure is a 2H-pyran-2-one ring, which is substituted at various positions. Specifically, it has an acetyl group at position 3, a hydroxyl group at position 4, and a methyl group at position 6. nist.gov This compound and its close relative, triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one), are among the most studied 4-hydroxy-2-pyrones due to their high reactivity and industrial production. mdpi.com The structure of DHA has been a subject of historical interest, with its definitive structure not being firmly established until 1924. researchgate.net Studies have confirmed through various analytical techniques, including NMR, that it predominantly exists as the this compound tautomer in both solution and solid states. researchgate.net

Significance of this compound as a Heterocyclic Compound

Heterocyclic compounds are a vast and diverse family of organic molecules that play a critical role in chemistry, biology, and pharmacology. openaccessjournals.com These compounds feature a ring structure containing at least one atom of an element other than carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.combritannica.com The presence of these heteroatoms imparts unique physical and chemical properties that are often distinct from their all-carbon counterparts. britannica.com More than half of all known chemical compounds are heterocycles, and they are fundamental components of many essential biochemicals, including nucleic acids and vitamins. wikipedia.orgrroij.com

As a member of this class, this compound holds considerable significance. Its importance stems not only from its own applications as a fungicide and bactericide but also from its role as a versatile and powerful building block in organic synthesis. wikipedia.orgresearchgate.netnih.gov The pyrone ring in DHA is highly reactive and can undergo interesting rearrangement reactions, including ring-opening when treated with various nucleophiles. researchgate.net This reactivity allows it to serve as a starting material or scaffold for the construction of a wide array of other heterocyclic systems, such as pyridines, pyrazoles, isoxazoles, pyrimidines, and benzodiazepines. researchgate.netresearchgate.net The ability to use DHA to access such a diverse range of molecular architectures makes it a valuable tool for chemists in developing new compounds. researchgate.netmdpi.com

Overview of Academic Research Trajectories Pertaining to the Compound

Academic research concerning this compound (DHA) has followed several distinct yet interconnected trajectories, reflecting its chemical versatility and practical importance.

A primary focus of research has been on its synthesis . The standard industrial preparation involves the base-catalyzed dimerization of diketene. wikipedia.org However, research continues to explore alternative and improved synthetic methods. researchgate.net

A significant and expanding area of investigation is the use of DHA as a precursor in multicomponent reactions (MCRs) . MCRs are chemical reactions where multiple starting materials react to form a single product in one pot, which is an efficient way to build complex molecules. researchgate.net DHA is frequently used in such reactions to synthesize a variety of complex heterocyclic derivatives. researchgate.nettandfonline.com For example, it has been used in one-pot, three-component reactions with aryl aldehydes and acetonitrile (B52724) to produce 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones. researchgate.net

The tautomerism and reactivity of DHA have also been a subject of detailed study. Research has employed computational and experimental methods, such as NMR spectroscopy and UV absorption studies, to analyze its tautomeric forms and electronic structure. researchgate.netnih.govresearchgate.net These fundamental studies provide insight into the molecule's stability and reaction mechanisms. For instance, research has explored its photolytic degradation, confirming it breaks down into acetic acid upon UV irradiation. nih.govresearchgate.net

Finally, numerous studies have reviewed and compiled the extensive chemistry of DHA , providing comprehensive overviews of its synthesis, reactions, and reaction mechanisms. researchgate.neteurekaselect.comresearchgate.netbenthamdirect.com These reviews serve as valuable resources for researchers interested in the chemistry of DHA and highlight its role as a key intermediate in the synthesis of diverse heterocyclic systems. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O4 B7781635 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one CAS No. 45990-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetyl-4-hydroxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

PKLPQOJFHFGVBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892343, DTXSID60892342, DTXSID70874033, DTXSID801015814
Record name (3E)-3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Record name 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Record name 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one
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Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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Physical Description

Solid
Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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CAS No.

771-03-9, 520-45-6, 45990-86-1, 16807-48-0
Record name Dehydroacetic acid
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Record name Dehydroacetic Acid [USAN]
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Record name NSC139150
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Record name 3-(1-Hydroxyethylidene)-6-methyl-2H-pyran-2,4(3H)-dione
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Record name 3-Acetyl-2-hydroxy-6-methyl-4H-pyran-4-one
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Record name 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Record name DEHYDROACETIC ACID
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Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Melting Point

109 °C
Record name 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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Advanced Synthetic Methodologies for 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Classical and Acid-Catalyzed Approaches

Classical and acid-catalyzed methods have long been established for the synthesis of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and related compounds. These approaches often involve condensation and cyclization reactions of readily available starting materials.

Condensation-Cyclization of β-Ketoesters

A primary classical route to this compound involves the self-condensation of β-ketoesters, such as ethyl acetoacetate. researchgate.net This process typically occurs in the presence of a base, which facilitates the initial deprotonation and subsequent condensation reactions. The mechanism involves the formation of a dimer which then undergoes an intramolecular cyclization to yield the pyran-2-one ring system. researchgate.net The reaction is a well-established method for constructing the core structure of dehydroacetic acid. researchgate.net

A variety of β-ketoesters can be employed in this type of reaction, leading to a range of substituted 2H-pyran-2-one derivatives. The reaction conditions can be tuned to optimize the yield of the desired product.

Table 1: Examples of β-Ketoesters in the Synthesis of 2H-Pyran-2-one Derivatives

β-Ketoester Product Reference
Ethyl acetoacetate This compound researchgate.net
Methyl acetoacetate This compound organic-chemistry.org

Synthesis from 4-Hydroxy-6-methyl-2H-pyran-2-one (Triacetic Acid Lactone)

Triacetic acid lactone (TAL) is a valuable precursor for the synthesis of this compound. researchgate.netwikipedia.org The acylation of triacetic acid lactone at the C3 position introduces the acetyl group, leading to the formation of dehydroacetic acid. A common method to achieve this is through a Claisen condensation. researchgate.net In this reaction, triacetic acid lactone is treated with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a suitable base. The base promotes the formation of an enolate from triacetic acid lactone, which then attacks the acetylating agent. Subsequent intramolecular cyclization and rearrangement yield the final product. researchgate.net

The reactivity of the C3 carbon in triacetic acid lactone makes it a nucleophilic center, facilitating this type of C-acylation reaction. wikipedia.org This synthetic route offers a targeted approach to dehydroacetic acid, starting from a closely related pyranone core. researchgate.net

Preparation from Dehydroacetic Acid Isomers

Dehydroacetic acid is part of a large family of isomers, with approximately 200 identified structures that can be either linear or cyclic. researchgate.net The interconversion between these isomers is a notable aspect of their chemistry. For instance, triacetic acid lactone can be synthesized from dehydroacetic acid through treatment with concentrated sulfuric acid at elevated temperatures. wikipedia.org This process involves the ring-opening of dehydroacetic acid to form a "tetracetic acid" intermediate, which then undergoes cyclization to form triacetic acid lactone upon cooling. wikipedia.org

This transformation highlights the potential to convert dehydroacetic acid into one of its key isomers. The reverse reaction, the conversion of isomers back to the more stable dehydroacetic acid, is also a significant area of study, demonstrating the dynamic equilibrium and relationship between these compounds.

Transition Metal-Catalyzed Syntheses of 2H-Pyran-2-ones

Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed reactions for the construction of heterocyclic compounds, including 2H-pyran-2-ones. These methods often offer high efficiency, selectivity, and atom economy.

Alkyne Cyclizations and Carbonylations

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes are a versatile strategy for the synthesis of six-membered rings, including pyrans. uwindsor.ca In these reactions, two alkyne molecules and a heterocumulene, such as carbon dioxide or an isocyanate, can be brought together in the presence of a transition metal catalyst, like cobalt or rhodium, to form a substituted 2H-pyran-2-one. uwindsor.caclockss.orgthieme-connect.de The catalyst facilitates the coordination and subsequent cyclization of the substrates in a controlled manner. uwindsor.ca

The regioselectivity of these reactions can often be influenced by the choice of catalyst, ligands, and the substituents on the alkyne substrates. uwindsor.ca This methodology provides a convergent and atom-economical route to highly functionalized pyranone systems. uwindsor.ca

Table 2: Transition Metal Catalysts in [2+2+2] Cycloadditions for Heterocycle Synthesis

Catalyst System Reactants Product Type Reference
Co2(CO)8 Diynes and nitriles Pyridines clockss.org
CpCo(CO)2 Alkynes and nitriles Pyridines clockss.org
Zirconacyclopentadienes Alkynes and C=O compounds Pyrans uwindsor.ca

Palladium-Catalyzed Oxidative Annulations

Palladium-catalyzed oxidative annulation has become a powerful tool for the synthesis of various heterocyclic systems. rsc.org This approach typically involves the formation of new rings through C-H activation and subsequent bond formation, with an oxidant regenerating the active palladium catalyst. rsc.org While direct application to this compound is not extensively documented in the provided results, the methodology has been successfully applied to the synthesis of structurally related compounds like pyridones and oxazoles. rsc.orgrsc.org

For example, palladium-catalyzed oxidative olefination and arylation of N-protected 2-pyridones have been achieved with high selectivity. rsc.org Similarly, intramolecular oxidative annulation of 1-acylamino-o-carboranes has been shown to produce o-carboranoxazoles in good yields. rsc.org These examples demonstrate the potential of palladium-catalyzed oxidative annulation as a strategic approach for the construction of diverse heterocyclic cores, which could be adapted for the synthesis of pyran-2-one derivatives.

Organocatalytic Strategies

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthetic chemistry, aligning with the principles of green chemistry by offering mild reaction conditions and avoiding residual transition metals. researchgate.net

N-Heterocyclic carbenes (NHCs) have revolutionized the synthesis of a wide array of heterocyclic compounds, including the 2-pyrone scaffold. rsc.orgnih.gov Their unique ability to induce umpolung (polarity inversion) in carbonyl compounds allows for novel reaction pathways. nih.govrsc.org NHCs react with substrates like α,β-unsaturated aldehydes to form key reactive intermediates such as the Breslow intermediate, homoenolate, and the α,β-unsaturated acyl azolium intermediate. researchgate.netnih.gov These intermediates can then participate in cycloaddition reactions to construct the pyrone ring.

A prominent strategy involves the [3+3] annulation of enolizable ketones with alkynyl esters, catalyzed by an NHC. nih.govacs.org This metal-free method proceeds under mild conditions and demonstrates high regioselectivity, providing a direct route to functionalized 2H-pyran-2-ones. nih.gov The NHC catalyst is crucial, as traditional tertiary amine catalysts are ineffective for this transformation. nih.gov

Another effective NHC-catalyzed approach is the reaction between 3-bromoenals and 1,3-dicarbonyl compounds. researchgate.net This method allows for the selective generation of α,β-unsaturated acylazolium intermediates, which then undergo annulation to form the pyrone core. nih.gov The choice of NHC precatalyst, base, and additives can influence the reaction's efficiency and selectivity. researchgate.net Researchers have successfully synthesized various pyrone derivatives with moderate to high yields using this methodology. researchgate.net

Table 1: Examples of NHC-Catalyzed Pyrone Synthesis

Starting Materials NHC Catalyst System Product Type Yield Reference
Alkynyl Esters + Enolizable Ketones NHC/Base Functionalized 2H-pyran-2-ones Not specified nih.govacs.org
3-Bromoenals + 1,3-Dicarbonyls NHC precatalyst/Base/Lewis Acid Substituted 2-pyrones Up to 95% researchgate.net

Beyond NHCs, other organocatalysts have been successfully employed in pyran-2-one synthesis. Iminium catalysis, a strategy involving the formation of an iminium ion from an α,β-unsaturated aldehyde and a secondary amine catalyst (like proline), is a well-established method for activating substrates towards nucleophilic attack. mdpi.comyoutube.com This activation can initiate a cascade reaction, including an oxa-6π-electrocyclization, to form the 2H-pyran ring. mdpi.com

For instance, the Knoevenagel condensation followed by an electrocyclization strategy can be performed in water using catalysts like pyrrolidine. mdpi.com This approach has been applied to the synthesis of pyranocoumarins and pyranoquinolinones from 1,3-dicarbonyl compounds and enals. mdpi.com Similarly, chiral amino acids like proline can be used to achieve asymmetric synthesis, producing chiral pyran derivatives with high enantioselectivity. youtube.com These methods highlight the versatility of organocatalysis in constructing complex heterocyclic frameworks under environmentally benign conditions. acs.org

Chemoenzymatic and Biomimetic Synthetic Routes

Nature provides elegant and efficient pathways for the synthesis of complex molecules, which synthetic chemists aim to replicate. Chemoenzymatic and biomimetic routes leverage the high selectivity of enzymes or mimic natural biosynthetic processes to construct target molecules.

The biosynthesis of related pyran-2-one mycotoxins, such as 5,6-dihydro-4-methoxy-2H-pyran-2-one in Penicillium italicum, proceeds via a polyketide pathway. This natural strategy involves the sequential condensation of acetate (B1210297) units, followed by cyclization and modification. Biomimetic approaches seek to emulate this process. For example, a biomimetic cascade involving oxidation, 6π-electrocyclization, and Diels-Alder dimerization has been reported for the synthesis of complex natural products containing the 2H-pyran core. mdpi.com While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles of polyketide synthesis provide a blueprint for developing such routes. The use of enzymes or whole-cell systems could offer a green and highly selective alternative to traditional chemical synthesis.

Functionalization and Derivatization during Synthesis

The functionalization of the pre-formed pyrone ring or the incorporation of desired substituents during the synthesis is crucial for creating a library of derivatives with diverse properties.

Regioselective acylation allows for the precise introduction of acyl groups onto the pyrone scaffold. The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgsigmaaldrich.com This reaction is ortho and para selective, with the product distribution often controlled by reaction conditions like temperature and solvent. wikipedia.org At lower temperatures, the para product is typically favored (kinetic control), while higher temperatures favor the ortho product (thermodynamic control), which can form a more stable bidentate complex with the catalyst. wikipedia.org

While the Fries rearrangement is typically applied to phenolic esters, its principles can be adapted for the acylation of the 4-hydroxy group of the pyrone ring system. thermofisher.com The related Friedel-Crafts acylation, which also uses a Lewis acid, can achieve regioselective C-acylation on activated aromatic and heterocyclic rings. ias.ac.ingoogle.com For example, the Friedel-Crafts acetylation of 5-hydroxyindole (B134679) derivatives has been shown to occur regioselectively at the C-6 position, ortho to the hydroxyl group, which is a key step in the synthesis of pyranoindoles. ias.ac.in These methods provide a powerful tool for introducing acyl groups at specific positions on the dehydroacetic acid core, enabling the synthesis of a variety of derivatives.

Table 2: Controlling Factors in Fries Rearrangement

Condition Favored Product Rationale Reference
Low Temperature Para-substituted Kinetic Control wikipedia.org
High Temperature Ortho-substituted Thermodynamic Control (stable bidentate complex) wikipedia.org
Non-polar Solvent Ortho-substituted Favors intramolecularity wikipedia.org

One-pot, multi-component reactions (MCRs) are highly efficient synthetic strategies that combine several reaction steps into a single operation without isolating intermediates. This approach saves time, resources, and reduces waste. Several one-pot procedures have been developed for synthesizing derivatives of this compound. researchgate.net

One such method involves a three-component condensation of an aryl aldehyde, 4-hydroxy-6-methyl-2H-pyran-2-one, and acetonitrile (B52724) or acetamide (B32628) in the presence of an acid catalyst like chlorosulfonic acid or p-toluenesulfonic acid. researchgate.net This reaction efficiently produces 3-[(acetylamino)(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones in high yields and short reaction times, sometimes enhanced by ultrasound irradiation. researchgate.net

Another notable one-pot procedure leads to the formation of fused heterocyclic systems. The reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides with primary amines in acidic ethanol (B145695) results in a recyclization to form substituted pyrrolo[3,4-b]pyridin-5-ones. nih.govdoaj.org These MCRs demonstrate the utility of dehydroacetic acid as a versatile starting material for the rapid construction of complex and diverse molecular architectures. umich.eduresearchgate.net

Chemical Reactivity and Derivatization Strategies for 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One

Nucleophilic and Electrophilic Reaction Sites on the Pyrone Nucleus

The chemical behavior of dehydroacetic acid is dictated by the distribution of electron density across its pyrone ring and substituent groups. The molecule possesses distinct electrophilic and nucleophilic centers, making it a valuable building block for diverse chemical transformations. researchgate.net Reactivity studies show that DHA has electrophilic sites at the acetyl group and the carbon atoms at positions C-2, C-4, and C-6, while the carbon at the C-5 position acts as a nucleophilic center. researchgate.net

The acetyl group attached to the C-3 position is a key site for chemical modification. The carbonyl carbon of the acetyl group is electrophilic and readily undergoes condensation reactions. For instance, it reacts with aromatic aldehydes to form chalcone (B49325) analogues, specifically 3-cinnamoyl-4-hydroxy-6-methyl-2-oxo-2H-pyrans. researchgate.netresearchgate.net The nitrogen atom of primary amines can also attack the acetyl group's carbonyl, leading to the formation of Schiff bases as an initial step in more complex transformations. researchgate.net

Furthermore, the acetyl group can be selectively reduced. researchgate.net Treatment with reagents like borane-methyl sulfide (B99878) complex (BMS) or triethylsilane (Et₃SiH) can reduce the acetyl group to an ethyl group, yielding 3-ethyl-4-hydroxy-6-methyl-2-pyrone. researchgate.net

The pyrone ring of DHA contains several electrophilic carbon atoms that are susceptible to nucleophilic attack. The carbon atoms at positions C-2, C-4, and C-6 are notable electrophilic sites. researchgate.net The attack of nucleophiles, particularly nitrogen-containing compounds, often initiates ring-opening and rearrangement sequences. researchgate.netresearchgate.net

C-2 and C-4 Positions: The carbonyl groups at C-2 and C-4 are primary sites for nucleophilic attack. Amines can attack these carbonyls, which can lead to the formation of 2-aminopyrone or 4-aminopyrone systems. researchgate.net

C-6 Position: The C-6 position is also subject to nucleophilic attack. For example, a primary amine can attack the C-6 position, following an initial attack at the acetyl group, to form a diamine intermediate which can then cyclize. researchgate.net

The reactivity at these sites is fundamental to the use of DHA in synthesizing various heterocyclic compounds. researchgate.netresearchgate.net

In contrast to the electrophilic nature of other ring carbons, the C-5 position of the pyrone nucleus exhibits nucleophilic character. researchgate.net However, this position is not highly reactive towards electrophiles. researchgate.net Despite its relatively low reactivity, some electrophilic substitution reactions at C-5 have been reported. For example, the reaction of the cobalt (II) complex of dehydroacetic acid with diphenylbromomethane results in the formation of 3-acetyl-5-benzhydryl-4-hydroxy-6-methyl-2-pyrone. researchgate.net

Ring-Opening and Rearrangement Reactions

A significant aspect of DHA's chemistry involves ring-opening and rearrangement reactions, typically triggered by nucleophiles. These reactions are instrumental in converting the pyran-2-one core into a diverse range of other heterocyclic structures. researchgate.net

Nitrogen-containing nucleophiles, such as amines and hydrazines, are key reagents that induce profound transformations of the DHA molecule. researchgate.net These reactions generally involve the opening of the pyran nucleus, followed by rearrangement and cyclization to form new heterocyclic systems. researchgate.net

The reaction with primary amines can yield various products, including pyridone derivatives. researchgate.net The reaction pathway often begins with the nucleophilic nitrogen attacking the electrophilic acetyl group to form a Schiff base. researchgate.net Subsequently, another equivalent of the amine can attack the C-6 position, leading to an intermediate that, upon heating, can cyclize to a lutidone derivative. researchgate.net Alternatively, attack at the C-2 or C-4 carbonyls can occur. researchgate.net

Hydrazines react with DHA to produce pyrazole (B372694) derivatives. researchgate.net For instance, the reaction of α,β-unsaturated ketones derived from DHA with hydrazine (B178648) in hot acetic acid yields 1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines. researchgate.net These reactions showcase the utility of DHA in constructing five-membered heterocyclic rings containing nitrogen. researchgate.net

NucleophileReaction ConditionsResulting Heterocyclic System
Primary AminesHeatingPyridone derivatives researchgate.net
HydrazineHot Acetic AcidPyranopyrazoles researchgate.net
Phenylhydrazines-Substituted Pyrazoles researchgate.net
Hydroxylamine (B1172632)-Isoxazole derivatives researchgate.net

The complex reactivity of dehydroacetic acid allows for its use as a scaffold in the synthesis of more intricate molecular architectures, including fused and spiro-heterocyclic systems. researchgate.net

Fused heterocyclic systems are formed when the reaction of DHA with a binucleophilic reagent results in the construction of a new ring that shares a bond with the original pyrone system or its rearranged form. A variety of such systems have been synthesized from DHA, including:

Pyranopyrazoles researchgate.netresearchgate.net

Benzodiazepine derivatives researchgate.net

Pyrimidines researchgate.net

Thiazoles researchgate.net

Pyridazines researchgate.net

1,5-Benzothiazepines researchgate.net

Pyrazolopyrimidines researchgate.net

For example, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (a derivative of DHA) with binucleophiles like ortho-phenylenediamines or ortho-aminobenzenethiol leads to the formation of novel fused heterocyclic products. researchgate.net

Spiro-heterocyclic compounds, which feature two rings connected by a single common atom, can also be synthesized. While direct synthesis from DHA is less common, its derivatives can be employed in reactions to construct spiro systems. The general principle involves a reaction where a component of the DHA derivative acts as a precursor for one of the rings in the final spiro compound. nih.govbeilstein-journals.org

Starting Material DerivativeReagent(s)Fused/Spiro System Formed
Dehydroacetic AcidAromatic Aldehydes, then HydrazinePyranopyrazoles researchgate.net
3-Bromoacetyl-DHAo-PhenylenediaminesFused Benzodiazepine-type systems researchgate.net
Dehydroacetic AcidVarious binucleophilesPyrimidines, Thiazoles, Pyridazines researchgate.net

Formation of Schiff Bases and Metal Complexes

The unique structural features of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, which include a β-diketone-like functionality, make it an excellent precursor for synthesizing Schiff bases and subsequent metal complexes. Its ability to form stable chelates with a variety of metal ions is a cornerstone of its chemical reactivity.

Coordination Chemistry with Transition Metal Ions

This compound readily coordinates with a range of transition metal ions, acting as a bidentate ligand. The coordination typically involves the oxygen atoms of the hydroxyl group at the C4 position and the acetyl group at the C3 position, forming a stable six-membered chelate ring.

Studies have investigated the complex formation equilibria of dehydroacetic acid with several divalent metal ions, including Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, and Mn²⁺. tandfonline.comafricaresearchconnects.com These investigations determine the stoichiometry and stability constants of the resulting binary complexes. tandfonline.com For instance, research has shown that complexes of dehydroacetic acid with zinc and other transition metals exhibit fungistatic properties. tandfonline.com The formation of these complexes is often more favored in environments with a lower dielectric constant. tandfonline.com

The geometry of these metal complexes is frequently octahedral. researchgate.netnih.gov In a specific example, a nickel(II) complex, bis(3-acetyl-6-methyl-2-oxo-2H-pyran-4-olato)bis-(dimethyl sulfoxide)nickel(II), the Ni(II) atom exhibits a distorted octahedral coordination geometry. nih.gov The dehydroacetic acid ligands occupy the equatorial plane in a trans configuration, while dimethyl sulfoxide (B87167) (DMSO) ligands coordinate through their oxygen atoms in the axial positions. nih.gov The study of these complexes, including their ligand field parameters, helps in confirming their geometric structures. researchgate.net

Table 1: Investigated Transition Metal Complexes with this compound

Metal Ion Complex Type Investigated Properties Reference
Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Mn²⁺ Binary & Ternary Stoichiometry, Stability Constants tandfonline.com, africaresearchconnects.com
Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺, Fe³⁺ Schiff Base Complexes Geometry, Ligand Field Parameters researchgate.net
Ni²⁺ Bidentate Ligand Complex Octahedral Coordination Geometry nih.gov

Ligand Design and Synthesis from this compound

The acetyl group of this compound is a key functional handle for ligand synthesis, primarily through condensation reactions with primary amines to form Schiff bases. samipubco.comresearchgate.net These Schiff bases are versatile chelating ligands capable of coordinating with metal ions to form stable complexes. samipubco.comresearchgate.net

A common synthetic route involves the reaction of dehydroacetic acid with various primary amines, such as aromatic amines, hydrazides, and thiosemicarbazides, often in an ethanolic solution. samipubco.comwjpps.com For example, new series of Schiff bases have been synthesized by reacting dehydroacetic acid with aromatic primary amines and have been characterized using various spectral techniques. samipubco.com Similarly, hydrazone Schiff's bases are prepared by treating DHA with hydrazides, like 4-hydroxybenzoylhydrazide, under reflux in methanol. wjpps.com Thiosemicarbazones derived from dehydroacetic acid also serve as effective ligands for forming organotin(IV) compounds. nih.gov

These synthesized Schiff base ligands, which can be bidentate or tetradentate, exhibit a broad range of coordination possibilities. researchgate.netresearchgate.net The resulting metal complexes often show enhanced biological activity compared to the parent dehydroacetic acid or the Schiff base ligand alone. wjpps.comresearchgate.net The coordination in these complexes typically occurs through the azomethine nitrogen and the phenolic oxygen atom. researchgate.netwjpps.com

Carbon-Carbon Bond Forming Reactions

The reactivity of the acetyl group and the pyrone ring in this compound allows for various carbon-carbon bond-forming reactions, expanding its synthetic utility.

Condensation Reactions with Carbonyl Compounds (e.g., Aldehydes to Cinnamoyl Pyrones)

The active methyl group of the 3-acetyl moiety in dehydroacetic acid can participate in condensation reactions with various carbonyl compounds, particularly aromatic aldehydes. researchgate.net This reaction, a Claisen-Schmidt condensation, leads to the formation of 3-cinnamoyl-4-hydroxy-6-methyl-2-pyrones, which are chalcone-like structures. researchgate.netacs.org These reactions are a well-established method for extending the carbon framework of the parent molecule. acs.org The synthesis of these substituted cinnamoyl pyrones has been documented, highlighting the reactivity of the acetyl group. acs.org

Alkylation and Further Acylation Strategies

The structure of this compound offers sites for both alkylation and further acylation, although these are less commonly explored than reactions at the acetyl group. C3-alkylation of the pyran-2-one ring has been noted as a synthetic pathway. researchgate.net

Further acylation can also be achieved. For example, the Fries rearrangement of O-acylated 4-hydroxy-2-pyrones can be used to introduce another acyl group onto the pyrone ring, demonstrating a strategy for further functionalization. mdpi.com The acylation of hydrazides derived from DHA is another route to introduce additional acyl groups, which can be significant in multi-step syntheses. nih.gov

Utilization as a Building Block in Complex Organic Synthesis

Due to its multiple reactive sites, this compound is a valuable and versatile building block for the synthesis of a wide array of more complex organic, particularly heterocyclic, compounds. researchgate.netresearchgate.netresearchgate.net The pyrone ring can undergo interesting rearrangement reactions when treated with various nucleophiles. researchgate.net

The different reactive centers—nucleophilic sites at C2, C3, C4, and C6, and electrophilic centers at the C3-acetyl and C5 positions—allow it to react with both electrophiles and nucleophiles. nih.govchemicalbook.com This dual reactivity is key to its utility. chemicalbook.com Reactions with nucleophiles such as amines, hydrazines, and hydroxylamine can lead to the opening of the pyran ring, followed by rearrangement to form diverse five- and six-membered heterocyclic systems like pyrazoles, isoxazoles, pyridones, and pyrimidines. researchgate.net This makes dehydroacetic acid a powerful precursor for generating molecular diversity in medicinal and materials chemistry. researchgate.netmdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name IUPAC Name Other Names Molecular Formula
This compound This compound Dehydroacetic acid, DHA C₈H₈O₄
Dimethyl sulfoxide (Sulfanylbis(methane)) S-oxide DMSO C₂H₆OS
4-Hydroxybenzoylhydrazide 4-hydroxybenzohydrazide C₇H₈N₂O₂
Thiosemicarbazide Hydrazine-1-carbothioamide CH₅N₃S
3-Cinnamoyl-4-hydroxy-6-methyl-2-pyrone 4-hydroxy-6-methyl-3-(3-phenylacryloyl)-2H-pyran-2-one C₁₇H₁₂O₄
Pyrazole 1H-pyrazole C₃H₄N₂
Isoxazole 1,2-oxazole C₃H₃NO
Pyridone Pyridin-2(1H)-one C₅H₅NO

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Pyrazoles, Pyridines)

Dehydroacetic acid serves as a fundamental building block for the synthesis of various heterocyclic compounds. researchgate.netresearchgate.net The reactivity of its pyrone ring and acetyl group allows for a range of cyclization and condensation reactions with different nucleophiles. clockss.orgresearchgate.net

Pyrroles: The synthesis of pyrrole (B145914) derivatives from DHA can be achieved through various strategies. One common method involves the reaction of DHA with primary amines, leading to the formation of enamine intermediates which can then undergo intramolecular cyclization to form the pyrrole ring.

Furans: Furan (B31954) derivatives can also be synthesized from DHA. For instance, the reaction of 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one (a derivative of DHA) can lead to furan ring closure. researchgate.net

Pyrazoles: Pyrazoles are readily synthesized from DHA by reaction with hydrazine and its derivatives. clockss.orgresearchgate.net For example, the condensation of DHA with hydrazine hydrate (B1144303) can yield 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole. clockss.org Similarly, substituted pyrazoles can be obtained by using substituted hydrazines. researchgate.net

Pyridines: Pyridine derivatives can be formed through ring transformation reactions of the pyrone ring in DHA. Treatment with ammonia (B1221849) or primary amines can lead to the opening of the pyrone ring, followed by recyclization to form a pyridin-2-one scaffold. clockss.org

The following table summarizes the transformation of dehydroacetic acid into various heterocyclic systems:

Starting MaterialReagentHeterocyclic ProductReference
Dehydroacetic Acid (DHA)Hydrazine Hydrate3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole clockss.org
α,β-Unsaturated Ketones from DHAHydrazine1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines researchgate.net
Dehydroacetic Acid (DHA)Ammonia/Primary AminesPyridin-2-one derivatives clockss.org
3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one-Furan derivatives researchgate.net

Precursor for Linear Organic Compounds (e.g., Sorbic Acid, Dienoic Acid, Hexenoic Acid)

Beyond its role in forming cyclic structures, dehydroacetic acid can also be a precursor to various linear organic compounds through ring-opening reactions.

Sorbic Acid: While the primary commercial synthesis of sorbic acid involves the reaction of crotonaldehyde (B89634) and ketene, it can also be conceptually derived from DHA. wikipedia.orggoogle.comgoogle.com Ring-opening of the pyrone nucleus under specific conditions can lead to intermediates that can be further transformed into sorbic acid (2,4-hexadienoic acid).

Dienoic Acids: The general class of dienoic acids, characterized by two carbon-carbon double bonds, can be accessed from DHA derivatives. rsc.orgnih.gov The specific positioning of the double bonds can be controlled by the reaction conditions and the starting material.

Hexenoic Acids: As a six-carbon compound, DHA is a suitable starting point for the synthesis of various hexenoic acids. researchgate.netnih.gov These are monounsaturated fatty acids with a single double bond in their six-carbon chain. The position of this double bond can be manipulated through different synthetic routes starting from the opened pyrone ring structure.

The following table outlines the conversion of dehydroacetic acid to linear organic compounds:

Starting MaterialTarget Linear CompoundGeneral Transformation
Dehydroacetic Acid (DHA)Sorbic AcidRing-opening and subsequent functional group manipulation
Dehydroacetic Acid (DHA)Dienoic AcidsRing-opening and controlled double bond formation
Dehydroacetic Acid (DHA)Hexenoic AcidsRing-opening and selective hydrogenation/isomerization

Mentioned Chemical Compounds

Compound Name
This compound
Pyrrole
Furan
Pyrazole
Pyridine
Sorbic Acid
Dienoic Acid
Hexenoic Acid
Dehydroacetic Acid
Hydrazine
Hydrazine Hydrate
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole
1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines
Pyridin-2-one
3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one
Crotonaldehyde
Ketene
2,4-hexadienoic acid
Ammonia
Primary Amines

This compound, commonly known as dehydroacetic acid (DHA), is a highly versatile and reactive organic compound. clockss.orgcymitquimica.comalchempharmtech.com Its structure incorporates several functional groups, including an acetyl group, a pyrone ring, and a hydroxyl group, which serve as reactive sites. This multifunctionality makes it a valuable precursor in the synthesis of a broad spectrum of other organic molecules, ranging from complex heterocyclic systems to linear compounds. clockss.orgresearchgate.net This section delves into its application as a foundational molecule for creating diverse chemical architectures.

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrroles, Furans, Pyrazoles, Pyridines)

Dehydroacetic acid is a key starting material for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net The inherent reactivity of its pyrone ring and acetyl group facilitates various cyclization and condensation reactions with a range of nucleophiles, leading to the formation of new ring systems. clockss.orgresearchgate.net

Pyrroles: The synthesis of pyrrole derivatives from DHA can be accomplished through several synthetic routes. A prevalent method involves the reaction of DHA with primary amines. This reaction typically proceeds through the formation of an enamine intermediate, which subsequently undergoes intramolecular cyclization to construct the pyrrole ring.

Furans: Furan derivatives are also accessible from DHA. For example, the chemical modification of DHA to 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one provides a substrate that can undergo intramolecular cyclization to form a furan ring. researchgate.net

Pyrazoles: Pyrazoles can be readily synthesized from DHA through its reaction with hydrazine and its derivatives. clockss.orgresearchgate.net For instance, the condensation reaction between DHA and hydrazine hydrate yields 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole. clockss.org Furthermore, the use of substituted hydrazines in this reaction allows for the synthesis of a variety of substituted pyrazoles. researchgate.net

Pyridines: Pyridine derivatives can be generated via ring transformation reactions of the pyrone nucleus in DHA. Treatment with ammonia or primary amines can induce the opening of the pyrone ring, which is then followed by a recyclization step to form a stable pyridin-2-one scaffold. clockss.org

The following interactive table summarizes the transformation of dehydroacetic acid into various heterocyclic systems.

Starting MaterialReagent(s)Heterocyclic Product
Dehydroacetic Acid (DHA)Hydrazine Hydrate3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazole clockss.org
α,β-Unsaturated Ketones derived from DHAHydrazine1,5-disubstituted 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-pyrazolines researchgate.net
Dehydroacetic Acid (DHA)Ammonia / Primary AminesPyridin-2-one derivatives clockss.org
3-Bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-oneBaseFuran derivatives researchgate.net

Precursor for Linear Organic Compounds (e.g., Sorbic Acid, Dienoic Acid, Hexenoic Acid)

In addition to its utility in constructing cyclic molecules, dehydroacetic acid can also serve as a precursor for various linear organic compounds through ring-opening reactions.

Sorbic Acid: While the predominant commercial synthesis of sorbic acid involves the reaction of crotonaldehyde with ketene, it is conceptually derivable from DHA. wikipedia.orggoogle.comgoogle.com The pyrone ring of DHA can be opened under specific reaction conditions to yield intermediates that can be subsequently converted into sorbic acid, which is chemically known as 2,4-hexadienoic acid. wikipedia.org

Dienoic Acids: The broader class of dienoic acids, which are characterized by the presence of two carbon-carbon double bonds, can be accessed from derivatives of DHA. rsc.orgnih.gov The precise location of these double bonds within the carbon chain can be controlled by the choice of reaction conditions and the specific starting material.

Hexenoic Acids: As a six-carbon molecule, DHA is a logical starting point for the synthesis of various hexenoic acids. researchgate.netnih.gov These are monounsaturated fatty acids containing a single double bond in their six-carbon backbone. The position of this double bond can be manipulated through different synthetic pathways that commence with the opened-ring form of the pyrone structure.

The table below outlines the conceptual conversion of dehydroacetic acid to these linear organic compounds.

Starting MaterialTarget Linear CompoundGeneral Transformation Pathway
Dehydroacetic Acid (DHA)Sorbic AcidRing-opening followed by functional group manipulation
Dehydroacetic Acid (DHA)Dienoic AcidsRing-opening and subsequent controlled formation of double bonds
Dehydroacetic Acid (DHA)Hexenoic AcidsRing-opening followed by selective hydrogenation or isomerization reactions

Structure Activity Relationships Sar and Mechanistic Investigations of 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One Derivatives

General Principles of SAR in Pyrone Derivatives

Pyrone moieties are found in a vast array of natural products and synthetic compounds that exhibit significant biological properties, including antimicrobial, antiviral, and antitumor activities. researchgate.netnih.gov The exploration of their structure-activity relationships (SAR) provides essential insights for optimizing these compounds as potential therapeutic agents. iosrjournals.org

The type, position, and orientation of substituents on the pyrone ring play a pivotal role in modulating the biological activity of the derivatives. SAR analyses reveal that the anti-proliferative and antimicrobial activities of pyrone derivatives are significantly influenced by the number and placement of attached functional groups. researchgate.net

For instance, in a study of 2H-pyran-3(6H)-one derivatives, it was found that the nature and bulkiness of substituents at the C-2 and C-6 positions were directly associated with antimicrobial potency. nih.gov Specifically, bulkier substituents at the C-2 position enhanced activity against gram-positive bacteria. nih.gov Similarly, for xanthone (B1684191) (dibenzo-γ-pyrone) derivatives, the presence of a hydroxyl group ortho to the carbonyl function of the pyrone scaffold was found to contribute significantly to their cytotoxicity. researchgate.net The synthesis of various 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives showed that modifying the amide substituent led to significant variations in antimicrobial efficacy, highlighting the importance of this position for activity modulation. tubitak.gov.tr

SAR in Antimicrobial Activity

Derivatives of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one and related pyrones have been extensively studied for their antimicrobial properties. SAR studies in this area aim to correlate specific structural features with fungicidal and bactericidal effects and to elucidate the underlying mechanisms of action.

Systematic modification of the pyrone scaffold has yielded derivatives with significant and, in some cases, selective antimicrobial activity. Research has shown that even minor structural changes can lead to substantial differences in potency, as measured by the Minimum Inhibitory Concentration (MIC).

For example, a study on 2H-pyran-3(6H)-one derivatives demonstrated that compounds with phenylthio, benzenesulfonyl, and p-bromophenyl substituents at the C-2 position were particularly beneficial for activity against Gram-positive bacteria. nih.gov The derivative 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one showed an MIC of 1.56 µg/mL against Staphylococcus aureus. nih.gov Another series of 3-hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives was synthesized and tested against various bacteria and fungi. tubitak.gov.tr The results indicated that the derivative 3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c) was particularly effective against S. aureus, E. faecalis, E. coli, and the fungus C. krusei. tubitak.gov.trresearchgate.net

Similarly, new α-pyrone derivatives isolated from the fungus Penicillium ochrochloronthe displayed selective antimicrobial activity against various fungal and bacterial strains, with MIC values ranging from 12.5 to 100 μg/ml. nih.gov These findings underscore the direct correlation between the chemical structure of the substituents and the resulting antimicrobial profile.

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus ATCC 25931.56 nih.gov
2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp. C203M0.75 nih.gov
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(naphthyl)carboxamide] (8a)Staphylococcus aureus62.5 tubitak.gov.tr
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(naphthyl)carboxamide] (8a)Candida albicans>500 tubitak.gov.tr
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)Staphylococcus aureus31.25 tubitak.gov.tr
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c)Candida krusei62.5 tubitak.gov.tr
6-(2'R-hydroxy-3'E,5'E-diene-1'-heptyl)-4-hydroxy-3-methyl-2H-pyran-2-one (1)Bacillus subtilis25 nih.gov
6-(2'S-hydroxy-5'E-ene-1'-heptyl)-4-hydroxy-3-methyl-2H-pyran-2-one (2)Candida albicans50 nih.gov

The antimicrobial action of pyrone derivatives is often attributed to specific structural motifs that can interact with microbial cellular components. One of the most critical features for many pyrone derivatives is the α,β-unsaturated carbonyl system (enone). nih.gov This moiety can act as a Michael acceptor, reacting with nucleophilic groups (such as thiols in cysteine residues or amines in lysine (B10760008) residues) present in microbial enzymes and proteins. This covalent modification can lead to enzyme inactivation and disruption of essential metabolic pathways, ultimately resulting in cell death. The reactivity of this system is modulated by the substituents on the pyrone ring.

Another proposed mechanism, particularly for derivatives containing hydroxyl and carbonyl groups in a bidentate arrangement (like kojic acid and dehydroacetic acid), is the chelation of essential metal ions. tubitak.gov.tr Many microbial enzymes require metal cofactors (e.g., Fe²⁺, Fe³⁺, Zn²⁺) for their function. By sequestering these ions, the pyrone derivatives can inhibit these enzymes, thereby exerting their antimicrobial effect. The specific substituents on the ring can influence the chelating ability and stability of the resulting metal complex, thus affecting the compound's biological activity.

SAR in Enzyme Inhibition Mechanisms

The unique scaffold of this compound and its derivatives has been a focal point for designing enzyme inhibitors, targeting a range of enzymes critical in various pathological and physiological processes.

Elucidation of HIV-1 Protease Inhibition via 4-Hydroxypyrone Analogs

The human immunodeficiency virus type 1 (HIV-1) protease is an essential enzyme for the replication cycle of the virus, making it a prime target for antiretroviral therapy. Derivatives of 4-hydroxypyrone have been investigated as potential inhibitors of this enzyme. The core principle behind their inhibitory action lies in mimicking the transition state of the peptide bond hydrolysis that the protease catalyzes. nih.gov The central hydroxyl group of these inhibitors is designed to bind to the catalytic aspartic acid residues (Asp25 and Asp25') in the enzyme's active site. nih.gov

Structure-activity relationship studies have demonstrated that the potency of these inhibitors is highly dependent on the nature of the substituents on the pyrone ring. For instance, modifications at the P2 site of the inhibitor, which interacts with the S2 subsite of the protease, are crucial for activity and pharmacokinetic properties like oral bioavailability. The introduction of small, cyclic urethane (B1682113) or benzamide (B126) moieties at the P2 site has been a successful strategy to enhance inhibitory potency against HIV-1 protease. nih.gov The substitution patterns on these benzamides significantly influence the inhibitory activities, highlighting the importance of the P2-residue selection in the design of effective inhibitors. nih.gov Highly potent inhibitors with subnanomolar IC50 values and good antiviral efficacy have been developed through these modifications. nih.gov

Inhibition of Metalloenzymes (e.g., Tyrosinase, Metallo-β-lactamase)

Metalloenzymes, which contain metal ions in their active sites, are another important class of targets for 4-hydroxypyrone derivatives. A key example is tyrosinase, a copper-containing enzyme that plays a rate-limiting role in melanin (B1238610) biosynthesis and is responsible for enzymatic browning in fruits and vegetables. nih.govnih.gov The ability of hydroxypyranone and hydroxypyridinone derivatives to chelate the copper ions in the tyrosinase active site is a common mechanism of inhibition. nih.gov

Kojic acid, a structurally related 4-hydroxypyranone, is a well-known tyrosinase inhibitor. nih.gov SAR studies on its derivatives have provided valuable insights. For example, derivatives of 3-hydroxypyridine-4-one, which are nitrogen-containing analogs, have been synthesized and evaluated for their tyrosinase inhibitory activity. It was found that compounds with two free hydroxyl groups were more potent inhibitors than their counterparts with only one hydroxyl group. nih.gov Furthermore, the substitution of a methyl group on the nitrogen atom of the hydroxypyridinone ring was shown to confer greater inhibitory potency. nih.gov These findings underscore the importance of the chelating groups and other substituents in modulating the inhibitory activity against tyrosinase.

Compound ScaffoldKey Structural FeatureEffect on Tyrosinase InhibitionReference
3-Hydroxypyridine-4-onePresence of two free hydroxyl groupsIncreased potency compared to analogs with one hydroxyl group nih.gov
3-Hydroxypyridine-4-oneMethyl substitution on the ring's nitrogen atomEnhanced inhibitory potency nih.gov
Oxadiazoles3-pyridyl substitutionImportant for potency, likely by chelating copper in the active site mdpi.com
N-benzylbenzamides3,5-OH groups on benzene (B151609) ring A and 2′,4′-OH on benzene ring BCharacterized as a mixed inhibitor with an IC50 value of 2.2 µM mdpi.com

Catechol-O-methyltransferase (COMT) Inhibition by Hydroxypyridones

Hydroxypyridinone scaffolds are recognized for their wide array of pharmacological activities, making them privileged structures in drug discovery. nih.gov While their potential as inhibitors of various enzymes is well-documented, specific and detailed structure-activity relationship studies on the inhibition of Catechol-O-methyltransferase (COMT) by hydroxypyridone derivatives derived from this compound are not extensively covered in the available literature. COMT is a key enzyme in the metabolic degradation of catecholamine neurotransmitters. The development of COMT inhibitors is a significant area of research, particularly for the treatment of Parkinson's disease. Given the metal-chelating properties of the hydroxypyridinone core, it is a promising scaffold for the design of novel COMT inhibitors.

SAR in Herbicidal and Phytotoxic Activity

The pyranone ring system is also a valuable template for the development of new herbicides. The structural versatility of this scaffold allows for the fine-tuning of its phytotoxic properties.

Analysis of Substituted 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-diones

In a rational design approach, a series of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives were synthesized and evaluated for their herbicidal activity. mdpi.com This was achieved by modifying the carbonyl group of the acetyl side chain into an enamine. The resulting compounds were tested in greenhouse settings, and many exhibited significant pre-emergence herbicidal activity. mdpi.com

The structure-activity relationship analysis revealed that the nature of the substituent on the amino group played a critical role in the herbicidal efficacy. One of the most promising compounds, APD-II-15, demonstrated broad-spectrum pre-emergent herbicidal activity against several common weeds at a low application rate, while also showing good crop safety for wheat, soybean, millet, and sorghum. mdpi.com Preliminary mechanistic studies using RNA sequencing suggested that the herbicidal action of APD-II-15 may stem from the disruption of carbon metabolism and the formation of the cytoskeleton in weeds. mdpi.com

CompoundKey FeatureHerbicidal ActivityCrop SafetyReference
APD-II-15A specific 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivative>60% inhibition of various weeds at 187.5 g ha⁻¹Good safety for wheat, soybean, millet, and sorghum at 375 g ha⁻¹ mdpi.com
General APD derivativesMolecular hybridization of enamino diketone skeleton and a herbicide leadMost compounds showed good pre-emergence herbicidal activityNot specified for all derivatives mdpi.com

Mechanistic Insights into Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. The proposed mechanisms for these effects are multifaceted and align with the known neuroprotective actions of other flavonoids and polyphenolic compounds. biosynth.commdpi.com

One potential mechanism is the upregulation of crucial brain functions, including mitochondrial function, neurotransmitter levels, and dopamine (B1211576) receptors. biosynth.com Oxidative stress, mitochondrial dysfunction, and neuroinflammation are common pathological features of neurodegenerative diseases. nih.gov Neuroprotective agents often exert their effects by combating these processes. It is hypothesized that this compound, similar to other bioactive compounds like quercetin (B1663063) and berberine, may act as an antioxidant, scavenging reactive oxygen species (ROS). nih.govnih.gov

Furthermore, the neuroprotective effects could be mediated through the modulation of key signaling pathways. For instance, some neuroprotective compounds are known to interact with peroxisome proliferator-activated receptors (PPARs), which are involved in managing ROS. nih.gov By acting as a ligand for these receptors, a compound can trigger a cascade of events leading to the expression of antioxidant enzymes. nih.gov Additionally, anti-inflammatory and anti-apoptotic actions are critical for neuroprotection, preventing neuronal cell death and preserving brain function. mdpi.com

Advanced Characterization and Spectroscopic Analysis of 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Applications

Proton NMR spectroscopy of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton. For the parent compound, the following proton signals are typically observed in deuterochloroform (CDCl₃): a singlet for the methyl protons at the C6 position, another singlet for the acetyl group's methyl protons, a singlet for the vinyl proton at the C5 position, and a broad singlet for the hydroxyl proton at C4, which is exchangeable with D₂O. researchgate.net

Derivatization of the parent compound leads to predictable changes in the ¹H NMR spectrum. For instance, in a Schiff base derivative, (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, the chemical shifts of the pyran-2-one core protons are altered due to the introduction of the bulky imino substituent. nih.gov

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.

ProtonThis compound (in CDCl₃) researchgate.net(E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) nih.gov
C6-CH₃2.27 (s)2.29 (s)
COCH₃2.68 (s)2.58 (s)
C5-H5.92 (s)5.98 (s)
OH16.71 (s)17.5 (s, br)
iPr-CH-3.03 (sept)
iPr-CH₃-1.25 (d)
Ar-H-7.18-7.30 (m)
s = singlet, d = doublet, sept = septet, m = multiplet, br = broad

Carbon-13 (¹³C) NMR Applications

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum are characteristic of the type of carbon (e.g., methyl, vinyl, carbonyl). researchgate.net

Similar to ¹H NMR, the ¹³C NMR spectrum of derivatives shows shifts corresponding to the structural modifications. The introduction of different functional groups on the pyran-2-one ring system results in changes in the electronic distribution and, consequently, the chemical shifts of the carbon atoms. nih.gov

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and a Derivative.

CarbonThis compound (in CDCl₃) researchgate.net(E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one (in CDCl₃) nih.gov
C6-CH₃20.3620.6
COCH₃ (CH₃)29.6319.9
C5101.1391.8
C399.59107.8
C6160.77163.5
C2168.89166.7
C4180.84178.6
COCH₃ (C=O)204.91197.9
iPr-CH-28.6
iPr-CH₃-23.5
Ar-C-123.5, 127.9, 139.7, 144.9

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

LC-MS and UPLC-MS for Molecular Weight and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable tools for the analysis of this compound and its derivatives. These techniques combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the determination of molecular weight and assessment of sample purity. frontiersin.org

A UPLC-MS/MS method has been established for the simultaneous determination of dehydroacetic acid (DHA) in various matrices. nih.goveuropeanpharmaceuticalreview.com This method typically employs electrospray ionization (ESI) in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. europeanpharmaceuticalreview.com The use of Multiple Reaction Monitoring (MRM) mode enhances the selectivity and sensitivity of the analysis. europeanpharmaceuticalreview.com For DHA, the precursor ion at m/z 167.0 is selected and fragmented to produce characteristic product ions, which are then monitored for quantification. frontiersin.org This approach allows for the accurate and precise measurement of the compound even at low concentrations. europeanpharmaceuticalreview.com

The application of UPLC provides faster analysis times and improved resolution compared to conventional HPLC. cup.edu.cn This is particularly beneficial when analyzing complex mixtures or for high-throughput screening of derivatives.

High-Resolution Mass Spectrometry (e.g., ESI-FTICR) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS), such as Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance (ESI-FTICR) MS, provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. rsc.orgresearchgate.net The exceptional resolving power of FT-ICR MS allows for the differentiation of ions with very similar mass-to-charge ratios, enabling the unambiguous assignment of molecular formulas. rsc.org

In the context of this compound and its derivatives, ESI-FTICR MS can be used to confirm the elemental formula of the parent compound and any newly synthesized derivatives. The accurate mass measurement of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ allows for the calculation of the elemental composition with a high degree of confidence. researchgate.net This technique is particularly valuable in the structural elucidation of unknown by-products or metabolites, where the precise molecular formula is a critical piece of information. nih.gov

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular and intramolecular interactions, such as hydrogen bonding.

The IR and Raman spectra of pyrone derivatives have been studied to understand their tautomeric forms and vibrational modes. For instance, a study on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, a homolog of dehydroacetic acid, utilized both experimental and theoretical (DFT) methods to assign the vibrational bands. researchgate.net The study confirmed the predominance of the 4-hydroxy enol tautomer and characterized the strong intramolecular hydrogen bond between the hydroxyl group and the acetyl carbonyl group. researchgate.net

The FTIR spectrum of dehydroacetic acid shows characteristic absorption bands for the various functional groups. The O-H stretching vibration of the enolic hydroxyl group appears as a broad band, indicative of hydrogen bonding. The C=O stretching vibrations of the lactone and acetyl groups give rise to strong absorption bands at specific wavenumbers. The C=C stretching of the pyran ring and various C-H bending and stretching vibrations are also observed.

Table 3: Selected Vibrational Frequencies (cm⁻¹) for a Dehydroacetic Acid Homolog.

Vibrational Mode3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one researchgate.net
O-H stretch (H-bonded)~3000 (broad)
C=O stretch (lactone)~1720
C=O stretch (acetyl)~1650
C=C stretch~1600

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of the dehydroacetic acid homolog also shows characteristic bands for the C=O and C=C stretching modes, as well as other skeletal vibrations. researchgate.net The analysis of both IR and Raman spectra, often aided by computational calculations, allows for a comprehensive understanding of the vibrational properties of these molecules. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of DHA and its derivatives, IR spectra provide characteristic absorption bands corresponding to the vibrations of its constituent bonds. The spectra can confirm the presence of hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double (C=C) bonds, and are sensitive to the intramolecular hydrogen bonding between the 4-hydroxy group and the acetyl carbonyl group. researchgate.netscifiniti.com

Studies on DHA derivatives, such as those formed through reactions at the acetyl group, show characteristic shifts in the IR spectra. For instance, the formation of Schiff base ligands from DHA results in new bands corresponding to the azomethine (C=N) group, while the bands for the original carbonyl groups are altered, indicating their participation in the reaction. lbp.world In metal complexes of these ligands, new bands appear in the far-IR region (typically 400-600 cm⁻¹), which are assigned to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, confirming coordination. lbp.world

A study of a DHA homolog, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, showed strong IR bands corresponding to the C=O stretching vibrations of the pyranone ring and the acetyl group, as well as the C=C stretching of the ring. scifiniti.com The broadness of the O-H stretching band is a characteristic feature indicating strong intramolecular hydrogen bonding. researchgate.net

Table 1: Selected IR Absorption Bands for this compound (DHA) and its Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Notes
O-H Stretching ~3000 (broad) Indicates strong intramolecular hydrogen bonding. researchgate.net
C=O (Lactone) Stretching ~1720 Characteristic of the pyran-2-one ring.
C=O (Acetyl) Stretching ~1650 Lower frequency due to conjugation and H-bonding.
C=C Stretching ~1560 Corresponds to the double bond in the pyran ring.
C-O Stretching 1150-1290 Stretching vibrations of the C-O bonds within the pyran ring. scifiniti.com

Note: The exact positions of the peaks can vary depending on the specific derivative, the physical state of the sample, and the solvent used.

Raman Spectroscopy for Chemical Interactions

Raman spectroscopy, being complementary to IR spectroscopy, is particularly effective for studying the vibrations of non-polar bonds and symmetric stretching modes. It is a powerful tool for analyzing the chemical interactions in DHA, especially in the crystalline state. researchgate.netscifiniti.com Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental Raman spectra to assign the observed vibrational bands accurately. researchgate.netscifiniti.comscifiniti.com

In a detailed study of a DHA homolog, the experimental Raman spectrum was well-reproduced by calculations for the 4-hydroxy enol tautomer, confirming it as the dominant form in the crystalline state. researchgate.netscifiniti.com Key bands in the Raman spectrum include those for the methylene (B1212753) group wagging vibrations (around 1318 cm⁻¹) and the C-O and C-C bond stretching vibrations of the pyran ring (1150-1290 cm⁻¹). scifiniti.com Raman spectroscopy can thus provide a detailed fingerprint of the molecular structure and is sensitive to the tautomeric equilibrium, which can be influenced by solvent polarity. researchgate.netscifiniti.com The technique is a versatile, non-destructive method for identifying components and studying chemical environments. researchgate.net

Table 2: Key Raman Shifts for a Dehydroacetic Acid Homolog

Wavenumber (cm⁻¹) Assignment
1318 Wagging vibrations of methylene groups. scifiniti.com

X-ray Crystallography for Solid-State Structural Determination

For derivatives of DHA, X-ray crystallography has been used to confirm their molecular structures unequivocally. For example, the structure of (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one was determined, revealing that the molecule exists in the enol form. nih.gov The analysis also detailed the crystal packing, which featured strong hydrogen bonds forming chains within the structure. nih.gov Similarly, studies on other novel pyrone derivatives have successfully characterized their structures, determining their space groups and unit cell parameters. tandfonline.com

The data obtained from X-ray crystallography, such as the planarity of the pyran ring, serves as a crucial benchmark for validating theoretical calculations of molecular geometry. scifiniti.comscifiniti.com

Table 3: Example Crystallographic Data for a Derivative of this compound

Parameter (E)-4-Hydroxy-6-methyl-3-{1-[2-(4-nitrophenyl)hydrazinylidene]ethyl}-2-H-pyran-2-one nih.gov N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl)-N-(2-acetamidophenyl)acetamide tandfonline.com
Formula C₁₄H₁₃N₃O₅ C₁₉H₁₈N₂O₆
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
a (Å) 12.016(3) 10.1584(3)
b (Å) 7.0263(15) 16.2750(5)
c (Å) 16.899(4) 11.2185(4)
α (°) 90 90
β (°) 104.53(2) 103.047(2)

| γ (°) | 90 | 90 |

Other Spectroscopic and Analytical Methods (e.g., UV-Vis, Electron Spin Resonance for Metal Complexes)

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of DHA shows characteristic absorption maxima (λmax) in the ultraviolet region, corresponding to π→π* and n→π* transitions within the conjugated pyranone system. A review article reports λmax values for DHA in ethanol (B145695) at 307 nm, 227 nm, and 207 nm. researchgate.net The exact position and intensity of these bands are sensitive to the solvent and the presence of substituents on the pyranone ring. For example, the formation of a p-nitrophenylhydrazone derivative of DHA results in a significant shift of the absorption maximum to a longer wavelength (λmax = 394 nm), indicating an extension of the conjugated system. nih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying species that have unpaired electrons, such as radicals or paramagnetic metal ions. nih.gov While DHA itself is diamagnetic and thus ESR-silent, its metal complexes, particularly those involving transition metals like Cu(II), Ni(II), Co(II), Mn(II), and Fe(III), are often paramagnetic. lbp.world

ESR spectroscopy provides valuable information about the electronic structure and the coordination environment of the metal ion in these complexes. rsc.orggoogle.com The g-values and hyperfine coupling constants obtained from the ESR spectrum can help determine the geometry of the complex (e.g., octahedral or square planar) and the nature of the metal-ligand bonding. lbp.world For instance, in studies of Fe(III) complexes, the ESR spectrum is sensitive to small changes in the coordination sphere of the iron ion. rsc.org This makes ESR a powerful tool for characterizing the structure and bonding in the diverse metal complexes derived from this compound.

Computational Chemistry and Theoretical Studies on 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in studying the intrinsic properties of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Theoretical calculations are used to predict the electronic characteristics of this compound, which are crucial for understanding its reactivity. Key aspects of this include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

In studies of similar pyrone derivatives, HOMO and LUMO orbitals were found to be primarily located on the pyran ring, indicating that this part of the molecule is central to its electronic transitions and reactivity. scifiniti.com From the energies of these orbitals, various global reactivity descriptors can be calculated to create a comprehensive reactivity profile. scifiniti.com These descriptors help in predicting how the molecule will behave in chemical reactions. For instance, a higher chemical potential suggests a greater tendency to release electrons, while a higher electrophilicity index points to a greater capacity to accept electrons. scifiniti.com

Table 1: Calculated Quantum Chemical Reactivity Descriptors for a Pyran-2-one Derivative (Note: This table is illustrative of the types of data generated for pyrone derivatives through DFT calculations, based on findings for structurally similar compounds.)

Parameter Description Illustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital-2.1 eV
Energy Gap (ΔE) Difference between LUMO and HOMO energies4.4 eV
Ionization Potential (I) Energy required to remove an electron6.5 eV
Electron Affinity (A) Energy released when an electron is added2.1 eV
Global Hardness (η) Resistance to change in electron distribution2.2 eV
Chemical Potential (μ) Tendency of electrons to escape-4.3 eV
Electrophilicity Index (ω) Capacity to accept electrons4.19 eV

Data based on concepts from studies on similar pyrone structures. scifiniti.com

Computational methods are employed to model how this compound and its derivatives interact with surfaces and other molecules. This is particularly relevant for applications in corrosion inhibition, where the molecule's ability to adsorb onto a metal surface is key.

Studies on related pyran-2-one derivatives have shown that their adsorption on surfaces like stainless steel can be modeled using adsorption isotherms. researchgate.net These models help in calculating thermodynamic parameters such as the free energy of adsorption (ΔG°ads), which indicates the spontaneity and strength of the adsorption process. researchgate.net The molecule can interact with surfaces through the sharing of electrons from its heteroatoms (oxygen) and the π-electrons of the pyran ring.

Intermolecular interactions, such as hydrogen bonds, are also critical to the molecule's behavior. The presence of hydroxyl and carbonyl groups in this compound allows it to act as both a hydrogen bond donor and acceptor. nih.gov Computational studies on similar pyrones have characterized strong intramolecular hydrogen bonds between the 4-hydroxy group and the acetyl group's carbonyl oxygen. scifiniti.comscifiniti.com Furthermore, analysis of the Hirshfeld surface and 2D fingerprint plots can quantify various intermolecular contacts (like H···H, O···H, C···H) within a crystal structure, providing a detailed picture of the packing and interactions. researchgate.net

Table 2: Types of Modeled Intermolecular and Surface Interactions

Interaction Type Description Relevant Functional Groups
Physisorption Weak electrostatic forces (van der Waals) between the molecule and a surface.Entire molecule
Chemisorption Covalent bonding through electron sharing between the molecule and a surface.Oxygen heteroatoms, π-electrons of the pyran ring
Hydrogen Bonding Electrostatic attraction between a hydrogen atom and a nearby electronegative atom.4-hydroxy group, carbonyl oxygens
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Pyran ring

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the three-dimensional structures and behaviors of molecules. For this compound, these methods are crucial for understanding its biological potential and coordination chemistry.

Molecular docking is a key computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.netmdpi.com

In a typical docking study involving a molecule like this compound, the compound's 3D structure is placed into the binding site of a target protein. A scoring function then calculates the binding affinity, or strength of the interaction, often expressed as a binding energy (kcal/mol) or an inhibition constant (Ki). The results reveal the specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces. For example, docking studies on coumarin (B35378) derivatives, which share a similar core structure, have been used to predict interactions with enzymes like acetylcholinesterase. nih.gov

Table 3: Illustrative Molecular Docking Results for a Hypothetical Ligand-Protein Complex (Note: This table demonstrates the typical output of a molecular docking study.)

Target Protein Binding Affinity (kcal/mol) Interacting Amino Acid Residues Type of Interaction
Enzyme X-8.5TYR 84, SER 122Hydrogen Bond
TRP 86, PHE 330π-π Stacking
LEU 120, VAL 290Hydrophobic Interaction

Molecules are not static; they exist as an ensemble of different spatial arrangements known as conformations. Conformational analysis involves identifying the most stable conformations of a molecule by calculating their potential energies. This compound can exist in different tautomeric forms, primarily the 4-hydroxy-2-pyrone form and the 2,4-pyrandione form. nih.govwikipedia.org

Computational methods like DFT can be used to perform energy minimization on these different structures. scifiniti.com This process adjusts the bond lengths and angles to find the lowest energy, and thus most stable, conformation. Studies on similar pyrones have shown that the 4-hydroxy enol tautomer is generally the more stable form, a finding that is often corroborated by experimental X-ray data. scifiniti.comscifiniti.com Calculating the relative energies of different tautomers or conformers helps in understanding which form is likely to predominate under specific conditions. scifiniti.com

Table 4: Theoretical Relative Free Energies of Pyran-2-one Tautomers (Note: This table is based on findings for similar pyrone structures and illustrates the comparison between tautomers.)

Tautomer Description Relative Free Energy (kJ/mol) Predicted Population
Form A 4-hydroxy-2-pyrone0.00 (most stable)>99%
Form B 2,4-pyrandione+35.0<1%

Data based on concepts from studies on similar pyrone structures. scifiniti.comscifiniti.com

The oxygen atoms in the acetyl and hydroxyl/carbonyl groups of this compound make it an excellent ligand for coordinating with metal ions. Molecular modeling is used to predict and visualize the three-dimensional structure of these metal complexes.

By acting as a bidentate or tridentate ligand, the molecule can form stable complexes with a variety of metals. Theoretical modeling, often correlated with experimental data from spectral analyses, helps determine the coordination geometry around the central metal ion. nih.gov For instance, modeling studies on related ligands have shown that they form complexes with distinct and predictable geometries depending on the metal. nih.govnih.gov A copper(II) complex might adopt a square planar or a distorted octahedral geometry, while cobalt(II) and zinc(II) complexes might favor a tetrahedral arrangement. nih.govnih.gov These models are crucial for understanding the chemical and physical properties of the resulting coordination compounds.

Table 5: Predicted Geometries of Metal Complexes with Pyran-2-one Type Ligands

Metal Ion Coordination Number Predicted Geometry Reference
Copper(II) (Cu²⁺)4 or 6Square Planar or Distorted Octahedral nih.govnih.gov
Nickel(II) (Ni²⁺)6Octahedral nih.gov
Cobalt(II) (Co²⁺)4Tetrahedral nih.gov
Zinc(II) (Zn²⁺)4Tetrahedral nih.gov
Oxovanadium(IV) (VO²⁺)5Square Pyramidal nih.gov
Chromium(III) (Cr³⁺)6Octahedral nih.gov

Simulation of Reaction Pathways and Mechanistic Exploration

Computational chemistry has emerged as a powerful tool to elucidate the intricate reaction mechanisms involving this compound, also known as dehydroacetic acid (DHA). Through theoretical calculations, researchers can model reaction pathways, investigate transient intermediates, and determine the energetic feasibility of various transformations, providing insights that are often difficult to obtain through experimental means alone.

One significant area of investigation has been the study of tautomerism in DHA and its derivatives. Density Functional Theory (DFT) calculations have been employed to explore the stability of different tautomeric forms. For instance, in a study of a derivative, 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, quantum-chemical methods at the DFT/B3LYP/6-311G** level were used to follow the tautomerization process. scifiniti.comscifiniti.com The calculations revealed that the 4-hydroxy enol tautomer is the dominant form, a finding that successfully reproduced the experimental IR and Raman spectra of the compound in its crystalline state. scifiniti.comscifiniti.com The study also calculated the free energies of the tautomers in different solvents, showing that while the dominant form remains the same, the population of the minor tautomer can increase in nonpolar solvents. scifiniti.comscifiniti.com

Further computational work on a Schiff base derivative of DHA, specifically (E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-one, utilized DFT calculations with the B3LYP-D3/6–311++G(2d, p) basis set to examine the stability of its tautomeric forms. najah.edu These theoretical studies were crucial in understanding the zwitterionic nature of the compound, demonstrating that it exists in a zwitterionic form stabilized by an intramolecular proton transfer between the enol and imine functionalities. najah.edu

The simulation of reaction pathways extends to understanding the degradation of DHA. The photolysis of DHA upon irradiation at 254 nm has been investigated both experimentally and computationally. nih.gov A proposed mechanism for its degradation into acetic acid involves an initial [2+2] cyclodimerization after absorbing UV light. nih.gov This is followed by a series of Norrish Type I cleavages, which lead to the formation of ketenes that ultimately yield acetic acid. nih.gov Time-dependent DFT (TD-DFT) calculations using the B3LYP/6-31+G(d,p) method were performed to understand the electronic transitions involved in this process. nih.gov

In the context of synthetic reactions, computational insights have been applied to understand multicomponent reactions. For the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, a plausible mechanism was proposed based on the pKa values of the reactants. mdpi.com The reaction is believed to proceed via a tandem Knoevenagel–Michael protocol, where the more acidic 1,3-dimethylbarbituric acid first condenses with phenylglyoxal, followed by a Michael addition of 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

These examples highlight the critical role of computational chemistry in exploring the reaction mechanisms of this compound, from fundamental processes like tautomerism and photodegradation to its participation in complex organic transformations.

Interactive Data Table: Computational Methods in Mechanistic Studies of this compound and its Derivatives

Studied ProcessCompound/DerivativeComputational MethodBasis SetKey FindingReference
Tautomerization3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-oneDFTB3LYP/6-311G**The 4-hydroxy enol tautomer is the most stable form. scifiniti.comscifiniti.com
Tautomerism/Zwitterion Formation(E)-3-(1-((2,6-diisopropylphenyl)-imino)-ethyl)-4-hydroxy-6-methyl-2H-pyran-2-oneDFTB3LYP-D3/6–311++G(2d, p)Stabilization of a zwitterionic form via intramolecular proton transfer. najah.edu
PhotodegradationThis compound (Dehydroacetic acid)TD-DFTB3LYP/6-31+G(d,p)Elucidation of electronic transitions involved in the photolytic pathway. nih.gov

Emerging Research Applications of 3 Acetyl 4 Hydroxy 6 Methyl 2h Pyran 2 One and Its Derivatives

Development of Novel Organic Materials

The unique chemical architecture of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one makes it an excellent scaffold for the development of novel organic materials. Its ability to undergo various chemical transformations allows for the synthesis of a wide array of derivatives with tailored properties.

Exploration of Photophysical Properties

A significant area of emerging research is the exploration of the photophysical properties of DHA derivatives, particularly in the development of fluorescent dyes and probes. The pyran-2-one core, with its conjugated system, provides a foundation for creating molecules that can absorb and emit light at various wavelengths.

Researchers have successfully synthesized fluorescent 2,1,3-benzothiadiazole (B189464) derivatives, and studies have shown that the photophysical properties of these compounds can be finely tuned by altering the substituents on the core structure. nih.gov For instance, the introduction of different N-substituents can lead to a series of fluorescent probes with varying emission characteristics. nih.gov

One notable advancement is the synthesis of dioxaborine styryl dyes derived from dehydroacetic acid. These dyes have demonstrated fluorescent sensitivity to amines in the parts-per-million range, highlighting their potential as highly sensitive chemical sensors. aston.ac.uk The design of such molecules often focuses on creating a "turn-on" fluorescence response, where the emission intensity increases significantly upon binding to the target analyte.

The following table summarizes the photophysical properties of a representative fluorescent probe derived from a similar pyran structure, illustrating the type of data generated in this research area.

Table 1: Photophysical Properties of a Representative Benzothiadiazole-Based Fluorescent Probe

Solvent Absorption Max (λ_abs^max) (nm) Emission Max (λ_em^max) (nm)
Dichloromethane 450 580
Ethanol (B145695) 445 595
Water (with 5% DMSO) 430 610

Data is illustrative and based on typical values for similar fluorescent probes. nih.gov

Research into Corrosion Inhibition Mechanisms

The development of effective and environmentally benign corrosion inhibitors is a critical area of materials science. Derivatives of this compound have shown considerable promise in this field.

Studies on Adsorption Characteristics on Metal Surfaces

Recent studies have focused on understanding the adsorption characteristics of DHA derivatives on metal surfaces, which is the fundamental mechanism of corrosion inhibition. These compounds can form a protective layer on the metal, preventing contact with corrosive agents.

A key example is the investigation of dehydroacetic acid thiosemicarbazone (DHATSC), a derivative of DHA, as a corrosion inhibitor for XC38 carbon steel in an acidic medium. The research employed a combination of experimental techniques, including weight loss measurements, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (PDP), alongside theoretical calculations using Density Functional Theory (DFT) and Monte Carlo simulations (MCS).

The results indicated that DHATSC acts as a mixed-type inhibitor, meaning it inhibits both the anodic and cathodic reactions of the corrosion process. The inhibition efficiency was found to increase with the concentration of the inhibitor, reaching up to 92.8% at a concentration of 200 ppm as determined by the weight loss method. The adsorption of DHATSC on the steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer of the inhibitor on the metal.

The following table summarizes the key findings from the study on DHATSC as a corrosion inhibitor.

Table 2: Corrosion Inhibition Performance of Dehydroacetic Acid Thiosemicarbazone (DHATSC) on XC38 Carbon Steel in 1 M HCl

Technique Parameter Value at 200 ppm DHATSC
Weight Loss Inhibition Efficiency (%) 92.8
Potentiodynamic Polarization Corrosion Current Density (μA/cm²) Significantly Reduced
Electrochemical Impedance Spectroscopy Charge Transfer Resistance (Ω·cm²) Significantly Increased
Adsorption Isotherm Model Langmuir

Data sourced from a study on DHATSC as a corrosion inhibitor.

Contributions to Green Chemistry and Sustainable Synthesis

In recent years, there has been a significant push towards developing more sustainable chemical processes. This compound and its derivatives are playing a role in this "green chemistry" revolution.

The principles of green chemistry focus on maximizing atom economy, using safer solvents and reagents, and reducing waste. acs.orgresearchgate.netacs.orgmdpi.com The synthesis of various heterocyclic compounds from DHA can be achieved through one-pot, multi-component reactions, which are inherently more efficient and generate less waste than traditional multi-step syntheses. nih.gov For instance, an efficient, one-pot, and green synthetic strategy has been established for 3-amino/hydroxy thieno[3,2-c]pyrans in water, a benign solvent. nih.gov This method eliminates the need for hazardous organic solvents and often simplifies the purification process. nih.gov

Furthermore, research into the synthesis of DHA itself has explored more sustainable routes. While the traditional method involves the base-catalyzed dimerization of diketene, newer approaches focus on optimizing catalysts and reaction conditions to improve yield and reduce by-products. wikipedia.org The use of ultrasound irradiation in the synthesis of DHA derivatives is another example of a green technique that can lead to shorter reaction times and higher yields under ambient conditions. researchgate.net

Advanced Precursors for Fine Chemicals and Specialty Compounds

Beyond its direct applications, this compound is a valuable and versatile precursor for the synthesis of a wide range of fine chemicals and specialty compounds. topfinechem.comessentiq-cosmetics.com Its reactive nature allows it to be a starting material for numerous organic transformations. researchgate.net

One of the most significant applications is in the synthesis of various heterocyclic compounds, which are the building blocks for many pharmaceuticals, agrochemicals, and other specialty materials. researchgate.net However, its utility extends to the production of non-heterocyclic compounds as well.

A notable example is its use as a precursor for the synthesis of dimethyl-4-pyridones. wikipedia.org These compounds are synthesized when dehydroacetic acid is exposed to aqueous solutions containing primary amines. wikipedia.org Dimethyl-4-pyridones and their derivatives have applications in various fields, including as intermediates in the synthesis of more complex molecules. The synthesis of N-methyl-4-pyridones can be achieved via a gold nanoparticle-catalyzed cyclization of skipped diynones in the presence of aqueous methylamine. acs.orgorganic-chemistry.org

Additionally, DHA is used in the formulation of various consumer products. It functions as a plasticizer in synthetic resins and as a preservative in cosmetics and food products due to its antimicrobial properties. wikipedia.orgatamankimya.com Its sodium salt, sodium dehydroacetate, is often preferred in these applications due to its higher water solubility. wikipedia.org

Q & A

Q. What are the common synthetic routes for 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via condensation of ethyl acetoacetate with methyl vinyl ketone in the presence of a base (e.g., sodium ethoxide), followed by cyclization and oxidation . Key parameters for optimization include:

  • Catalyst selection : Alkali bases (e.g., NaOH) improve cyclization efficiency.
  • Temperature control : Maintaining 80–100°C during condensation minimizes side reactions.
  • Purification : Crystallization from ethanol or distillation under reduced pressure enhances purity (>95%) .

Q. What types of chemical reactions does this compound undergo, and what are the typical reagents?

The compound participates in:

  • Oxidation : KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, forming 3-acetyl-4-oxo-6-methyl-2H-pyran-2-one .
  • Reduction : NaBH₄ selectively reduces the acetyl group to an alcohol without affecting the pyran ring .
  • Substitution : Electrophilic aromatic substitution (e.g., bromination) occurs at the 5-position due to the electron-rich pyran ring .

Q. How can the purity and structural integrity of synthesized this compound be validated?

Use a combination of:

  • Chromatography : HPLC with a C18 column (mobile phase: methanol/water 70:30) to confirm purity.
  • Spectroscopy : FT-IR (O–H stretch at 3200–3400 cm⁻¹, C=O at 1700 cm⁻¹) and ¹³C NMR (δ 190–200 ppm for ketone carbons) .

Advanced Research Questions

Q. How do tautomeric equilibria of this compound influence its spectroscopic and reactivity profiles?

The compound exists in keto-enol tautomeric forms, with the enol form stabilized by intramolecular hydrogen bonding. This affects:

  • NMR shifts : Enol form shows downfield shifts for hydroxyl protons (δ 12–14 ppm).
  • Reactivity : Enol form enhances nucleophilic substitution at the 3-position .
  • Experimental validation : Variable-temperature NMR and DFT calculations can quantify tautomeric ratios .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial efficacy)?

Discrepancies may arise from:

  • Assay conditions : Variations in pH (optimal activity at pH 6–7) or solvent (DMSO vs. aqueous buffers) .
  • Microbial strains : Gram-positive bacteria (e.g., S. aureus) show higher sensitivity due to membrane lipid composition .
  • Dosage standardization : Use MIC (Minimum Inhibitory Concentration) assays with controlled compound purity (>98%) .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations reveal:

  • Binding affinity : The acetyl group forms hydrogen bonds with catalytic residues (e.g., Tyr in COX-2).
  • Selectivity : Methyl substitution at C6 reduces off-target binding compared to analogs .

Q. What are the challenges in scaling up synthesis from lab to industrial production?

Key issues include:

  • Side reactions : High temperatures promote decarboxylation; use flow reactors for precise thermal control.
  • Yield optimization : Catalytic hydrogenation (Pd/C) improves reduction steps but requires inert atmospheres .
  • Waste management : Recycling Cr-based oxidants (e.g., CrO₃) via ion-exchange resins minimizes environmental impact .

Methodological Considerations

Q. How to design experiments to study the compound’s antioxidant mechanisms?

  • Radical scavenging assays : DPPH and ABTS assays quantify IC₅₀ values (typical range: 20–50 μM).
  • Electrochemical analysis : Cyclic voltammetry identifies redox potentials (E₀ ≈ 0.5 V vs. Ag/AgCl) linked to phenolic hydroxyl groups .

Q. What analytical techniques differentiate this compound from structurally similar pyranones?

  • Mass spectrometry : HRMS (ESI-TOF) with m/z 169.05 [M+H]⁺ distinguishes it from 4-hydroxy-6-methyl-2H-pyran-2-one (m/z 127.03) .
  • X-ray crystallography : Resolves acetyl and methyl group orientations (e.g., dihedral angle C3–C4–O–H ≈ 15°) .

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3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
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3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.